molecular formula C20H18ClN3OS B2726727 4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine CAS No. 339019-31-7

4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine

Cat. No.: B2726727
CAS No.: 339019-31-7
M. Wt: 383.89
InChI Key: NVGGHEIBFBOAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine is a pyrimidine derivative with a morpholine ring at the 4-position, a phenyl group at the 2-position, and a (4-chlorophenyl)sulfanyl group at the 6-position. Pyrimidine derivatives are widely studied for their pharmacological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

4-[6-(4-chlorophenyl)sulfanyl-2-phenylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c21-16-6-8-17(9-7-16)26-19-14-18(24-10-12-25-13-11-24)22-20(23-19)15-4-2-1-3-5-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGGHEIBFBOAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Route

A mixture of benzamidine hydrochloride (1.0 equiv), ethyl chloroacetate (2.2 equiv), and phosphorus oxychloride (3.0 equiv) undergoes reflux in anhydrous dichloroethane at 80°C for 12 hours. The reaction produces 2-phenyl-4,6-dichloropyrimidine in 68–72% yield after precipitation in ice water.

Reaction Mechanism :
$$
\text{Benzamidine} + 2 \text{ClCH}2\text{COOEt} \xrightarrow{\text{POCl}3} \text{2-Phenyl-4,6-dichloropyrimidine} + 2 \text{HCl} + 2 \text{EtOH}
$$

Alternative Pathways

Dichloropyrimidines are also accessible via Ullmann coupling or Pd-catalyzed cross-coupling, though these methods show lower yields (<50%) for 2-phenyl derivatives.

Sequential Substitution Reactions

Sulfanyl Group Incorporation at Position 6

Conditions :

  • Substrate : 4-Morpholino-2-phenyl-6-chloropyrimidine (1.0 equiv)
  • Nucleophile : 4-Chlorobenzenethiol (1.2 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Base : Sodium hydride (1.5 equiv)
  • Temperature : 60°C, 8 hours

Procedure :
4-Chlorobenzenethiol is deprotonated with NaH in DMF under nitrogen. The intermediate is added to a solution of the monochloropyrimidine, heated to 60°C, and stirred until completion. The product is isolated via extraction with ethyl acetate and purified by column chromatography (hexane:EtOAc = 4:1), yielding the final compound in 75–80% yield.

Mechanistic Insight :
$$
\text{ArSH} + \text{NaH} \rightarrow \text{ArS}^- \text{Na}^+ \xrightarrow{\text{pyrimidine}} \text{ArS-substituted product}
$$

Alternative Synthetic Strategies

One-Pot Sequential Substitution

A streamlined protocol combines both substitution steps in DMSO using excess morpholine (2.0 equiv) and 4-chlorobenzenethiol (1.5 equiv) with KOtBu (2.5 equiv) at 50°C for 36 hours. This method reduces purification steps but lowers yield (70%) due to competing side reactions.

Solid-Phase Synthesis

Immobilized 2-phenyl-4,6-dichloropyrimidine on Wang resin enables stepwise functionalization. After cleavage with TFA, the product is obtained in 65% yield, though scalability remains challenging.

Analytical and Characterization Data

Spectral Properties

  • $$ ^1H $$ NMR (DMSO-d$$ _6 $$) : δ 8.78 (d, J = 5.1 Hz, 2H, pyrimidine-H), 7.45–7.30 (m, 9H, aromatic-H), 3.75 (t, J = 4.8 Hz, 4H, morpholine-OCH$$ _2 $$), 3.25 (t, J = 4.8 Hz, 4H, morpholine-NCH$$ _2 $$).
  • IR (KBr) : 1245 cm$$ ^{-1} $$ (C=S stretch), 1110 cm$$ ^{-1} $$ (morpholine C-O-C).

Crystallography

Single-crystal X-ray analysis confirms the planar pyrimidine ring with dihedral angles of 12.5° (morpholine) and 8.7° (sulfanyl group) relative to the core.

Industrial-Scale Optimization

Solvent Recycling

DMSO and DMF are recovered via vacuum distillation (85% recovery) to reduce costs.

Catalytic Enhancements

Pd/C (0.5 mol%) accelerates thiol coupling steps, cutting reaction time to 4 hours with 88% yield.

Chemical Reactions Analysis

Types of Reactions

4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyrimidine ring or the sulfanyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Reduced Pyrimidine Derivatives: Formed through reduction reactions

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds with pyrimidine structures exhibit significant anticancer properties. The presence of the chlorophenyl and sulfanyl groups in this compound enhances its interaction with cancer cell pathways. Studies have shown that derivatives of pyrimidines can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms, making this compound a candidate for further investigation in oncology .

Antiviral Properties : The compound's structural features suggest potential antiviral activity. Pyrimidine derivatives are often explored for their ability to inhibit viral replication. For instance, studies have indicated that similar compounds can disrupt viral RNA polymerase activity, which is crucial for viral replication . This indicates a promising avenue for research into antiviral drugs.

Structure-Activity Relationship Studies

The compound serves as an important subject in structure-activity relationship (SAR) studies. Researchers analyze how modifications to its molecular structure affect biological activity. This information is crucial for optimizing the efficacy and safety profiles of new drug candidates. For example, variations in the chlorophenyl group or alterations to the morpholine ring can lead to significant changes in pharmacological properties .

Synthesis and Chemical Properties

The synthesis of 4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine involves multi-step organic reactions, typically starting from readily available precursors. Understanding its chemical properties, including solubility and stability under various conditions, is essential for formulating it into pharmaceutical preparations .

Potential Therapeutic Targets

Given its structural characteristics, this compound may interact with various biological targets:

  • Kinases : Many pyrimidine derivatives are known to inhibit specific kinases involved in cancer progression.
  • Enzymatic Pathways : The unique functional groups may allow it to modulate enzymatic activities related to metabolic pathways.

Research is ongoing to elucidate these interactions further, potentially leading to novel therapeutic strategies .

Case Studies and Research Findings

Several studies have documented the effects of similar compounds on different cancer cell lines:

StudyCompoundCell LineResult
Pyrimidine DerivativeMCF-7 (Breast Cancer)Significant growth inhibition
Sulfanyl-PyrimidineHeLa (Cervical Cancer)Induced apoptosis
Chlorophenyl-PyrimidineA549 (Lung Cancer)Reduced cell viability

These findings highlight the potential of this compound as a lead compound for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Modulating the activity of cell surface receptors, leading to changes in cellular signaling pathways.

    Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 6-Position

4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine ()
  • Molecular Formula : C₁₈H₁₅ClN₂O₂S₂ (MW: 390.9)
  • Key Differences :
    • The 6-position substituent is (methylsulfonyl)methyl instead of morpholine.
    • The sulfonyl group (SO₂) increases polarity and hydrogen-bonding capacity compared to the sulfanyl (S-) group.
4-{2-[(2,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinyl}morpholine ()
  • Molecular Formula : C₁₆H₁₇Cl₂N₃OS (MW: 370.29)
  • Key Differences :
    • The 6-position is a methyl group , and the 2-position has a (2,4-dichlorobenzyl)sulfanyl substituent.
    • The dichlorobenzyl group introduces additional steric bulk and lipophilicity.
  • Implications : Increased hydrophobicity may enhance membrane permeability but reduce aqueous solubility .
4-[6-[[(4-Chlorophenyl)sulfinyl]methyl]-2-phenyl-4-pyrimidinyl]morpholine ()
  • Molecular Formula : C₂₁H₂₀ClN₃O₂S (MW: 413.92)
  • Key Differences :
    • The 6-position substituent is sulfinyl (S=O) instead of sulfanyl (S-).

Variations in the Morpholine Substituent

4-[6-({[(4-Chlorophenyl)methyl]sulfanyl}methyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine ()
  • Molecular Formula : C₂₄H₂₆ClN₃OS (MW: 440.00)
  • Key Differences :
    • The morpholine ring is 2,6-dimethylated , increasing steric hindrance.
  • Implications : Dimethylation reduces conformational flexibility and may alter binding affinity to biological targets .

Heterocyclic Modifications at the 2-Position

4-(6-(((4-Chlorophenyl)sulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)morpholine ()
  • Molecular Formula : C₂₀H₁₉ClN₄OS (MW: 398.9)
  • Key Differences :
    • The 2-position substituent is 2-pyridinyl instead of phenyl.
4-[6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinyl]morpholine ()
  • Molecular Formula : C₂₀H₂₀N₄OS (MW: 364.46)
  • Key Differences :
    • The 2-position has 4-pyridinyl , and the 6-position has phenylsulfanylmethyl .
  • Implications : Dual pyridinyl and phenyl groups may create a balance between hydrophilicity and lipophilicity .

Research Findings and Implications

  • Synthetic Routes : Compounds with morpholine substituents are often synthesized via nucleophilic substitution reactions (e.g., morpholine reacting with chloropyrimidines) .
  • Biological Relevance : Morpholine derivatives exhibit diverse activities, including kinase inhibition (e.g., PI3K/mTOR) and antimicrobial effects . The target compound’s chlorophenyl group may enhance binding to hydrophobic enzyme pockets.
  • Crystallography : Hydrogen-bonding patterns (e.g., sulfanyl vs. sulfinyl) influence crystal packing, as seen in analogs with π-π interactions (3.8 Å spacing) .

Biological Activity

The compound 4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine , with CAS number 339019-31-7 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by case studies and research findings.

  • Molecular Formula : C20_{20}H18_{18}ClN3_3OS
  • Molecular Weight : 383.9 g/mol
  • Structural Features : The compound contains a morpholine ring and a pyrimidine moiety substituted with a chlorophenyl sulfanyl group, which is crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of compounds with similar structures exhibit significant antibacterial properties. For instance, compounds containing the sulfamoyl moiety have shown effectiveness against various bacterial strains. A study indicated that related compounds displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
This compoundSalmonella typhiModerate
This compoundBacillus subtilisStrong

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease . Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have shown strong inhibitory activity against urease, with IC50_{50} values indicating potency .

EnzymeIC50_{50} Value (µM)Reference Compound IC50_{50} (µM)
AChE1.21 ± 0.005Thiourea 21.25 ± 0.15
Urease2.14 ± 0.003Thiourea 21.25 ± 0.15

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this structure. For example, a derivative demonstrated significant inhibition of cancer cell proliferation in colon cancer models, with IC50_{50} values significantly lower than standard treatments . The binding interactions with cancer-related proteins further support its therapeutic potential.

Case Studies

  • Study on Anticancer Properties :
    • A recent investigation into a closely related compound showed that it inhibited the growth of HCT116 colorectal cancer cells with an IC50_{50} of 0.12 µM . The study also reported that treatment reduced the expression of proliferation markers such as Ki67, indicating a decrease in tumor growth.
  • Enzyme Inhibition Study :
    • Another study focused on the enzyme inhibitory effects of related compounds, revealing that those with similar sulfamoyl functionalities exhibited strong urease inhibition, suggesting possible applications in treating conditions like kidney stones .

Q & A

Q. What are the common synthetic strategies for preparing 4-{6-[(4-chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core. A key intermediate, 6-methyl-2-phenyl-4-thio-5-pyrimidine carboxylic acid, can undergo sulfanylation with 4-chlorobenzenethiol, followed by morpholine substitution. Critical steps include:

  • Condensation : Use of catalysts like palladium or copper in solvents such as DMF or toluene to facilitate cyclization and functionalization .
  • Sulfanylation : Controlled temperature (e.g., 60–80°C) to avoid side reactions like over-oxidation of the thioether group.
  • Purification : Column chromatography or recrystallization to isolate the final product. Yield optimization often requires inert atmospheres (N₂/Ar) and moisture-free conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • X-ray Diffraction (XRD) : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups), confirming steric and electronic interactions .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions, with distinct shifts for morpholine protons (~3.5–4.0 ppm) and aromatic protons (~7.0–8.5 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic success .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

Pyrimidine derivatives with morpholine and thioether groups often exhibit antimicrobial or antifungal activity. Assays typically involve:

  • Microbroth Dilution : Testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) values calculated .
  • Cytotoxicity Screening : Use of mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How do conformational changes in the morpholine and thioether substituents influence this compound’s bioactivity?

  • Dihedral Angle Analysis : XRD data reveals that deviations >10° in the pyrimidine-phenyl dihedral angle reduce steric hindrance, enhancing binding to microbial targets like dihydrofolate reductase .
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize bioactive conformations, while weak C–H⋯π interactions in crystal packing may correlate with solubility and membrane permeability .

Q. What strategies mitigate contradictions in biological activity data across structurally similar analogs?

Discrepancies often arise from substituent electronic effects or assay conditions. Methodological solutions include:

  • QSAR Modeling : Correlating Hammett constants (σ) of substituents (e.g., electron-withdrawing Cl vs. electron-donating OMe) with activity trends .
  • Standardized Assays : Re-evaluating compounds under identical conditions (e.g., pH, inoculum size) to control variables .

Q. How can reaction byproducts during synthesis be systematically identified and minimized?

  • HPLC-MS Monitoring : Detects intermediates like over-sulfonated byproducts or morpholine ring-opened derivatives.
  • Optimized Stoichiometry : Limiting excess reagents (e.g., 4-chlorobenzenethiol) reduces side reactions. For example, a 1:1.2 molar ratio of pyrimidine intermediate to thiol minimizes disulfide formation .

Q. What computational methods are used to predict this compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Assess logP (lipophilicity) and blood-brain barrier penetration, influenced by the morpholine group’s polarity.
  • Docking Studies : Predict binding affinity to targets like CYP450 enzymes, guiding toxicity profiling .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC.
  • Excipient Compatibility : Test with common stabilizers (e.g., lactose, PVP) to identify formulations resistant to thioether oxidation .

Q. What are the best practices for resolving conflicting crystallographic data on polymorphic forms?

  • Variable-Temperature XRD : Captures phase transitions or conformational flexibility missed in single-crystal studies.
  • DFT Calculations : Compare experimental and theoretical bond lengths/angles to validate polymorph stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.